西罗菲昔

科学研究应用

Cilofexor has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the behavior of farnesoid X receptor agonists.

Biology: Investigated for its effects on cellular pathways and gene expression.

Medicine: Under clinical trials for treating liver diseases such as non-alcoholic fatty liver disease and primary sclerosing cholangitis.

Industry: Potential applications in the development of new therapeutic agents targeting liver diseases.

作用机制

西罗菲考通过激活法尼醇X受体发挥作用,法尼醇X受体是一种调节胆汁酸、脂类和胆固醇代谢的核受体。西罗菲考与法尼醇X受体的结合导致基因表达发生变化,从而减少肝脏炎症和纤维化。 此外,西罗菲考可能会激活其他受体,例如 Mas 相关 G 蛋白偶联受体 X4 和 G 蛋白偶联胆汁酸受体 1,从而使其发挥治疗作用 .

类似化合物:

Px-102: 另一种法尼醇X受体激动剂,具有相似的药效学作用,但副作用更大。

Firsocostat: 乙酰辅酶 A 羧化酶抑制剂,与西罗菲考联合使用可增强治疗效果。

Semaglutide: 一种胰高血糖素样肽-1 受体激动剂,与西罗菲考联合使用治疗非酒精性脂肪性肝炎

西罗菲考的独特性: 西罗菲考因其肠道偏向性而脱颖而出,它可以减少肝脏副作用,同时保持疗效。 这种独特的特性使其成为治疗肝病的一种很有前景的候选药物,具有可控的安全特性 .

生化分析

Biochemical Properties

Cilofexor plays a significant role in biochemical reactions by acting as an agonist for the farnesoid X receptor (FXR). FXR is a nuclear receptor that regulates bile acid, lipid, and cholesterol metabolism . Cilofexor interacts with FXR by binding to its ligand-binding domain, leading to the activation of FXR target genes . This interaction results in the modulation of various metabolic pathways, including the reduction of bile acid synthesis and the regulation of lipid metabolism .

Cellular Effects

Cilofexor exerts its effects on various cell types, particularly hepatocytes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In hepatocytes, Cilofexor activation of FXR leads to the upregulation of fibroblast growth factor 19 (FGF19) and the downregulation of bile acid synthesis . This results in reduced hepatic steatosis and fibrosis, as well as improved liver function .

Molecular Mechanism

The molecular mechanism of Cilofexor involves its binding to the ligand-binding domain of FXR . This binding induces a conformational change in FXR, allowing it to interact with coactivators and initiate the transcription of target genes . Cilofexor’s activation of FXR leads to the inhibition of bile acid synthesis by downregulating the expression of cholesterol 7 alpha-hydroxylase (CYP7A1), a key enzyme in bile acid production . Additionally, Cilofexor modulates lipid metabolism by regulating the expression of genes involved in fatty acid oxidation and lipogenesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cilofexor have been observed over time in both in vitro and in vivo studies. Cilofexor has demonstrated stability and sustained efficacy in reducing liver fibrosis and improving liver function over extended periods . In a 96-week open-label extension study, Cilofexor showed sustained reductions in liver biochemistry parameters, including serum alkaline phosphatase (ALP) and gamma-glutamyl transferase (GGT) . These findings suggest that Cilofexor maintains its therapeutic effects over long-term use.

Dosage Effects in Animal Models

The effects of Cilofexor vary with different dosages in animal models. In a rat model of NASH, Cilofexor was well tolerated at doses up to 30 mg/kg for 10 weeks, with no obvious adverse effects . Higher doses of Cilofexor resulted in greater reductions in liver fibrosis and portal hypertension

Metabolic Pathways

Cilofexor is involved in several metabolic pathways, primarily through its activation of FXR . FXR regulates bile acid, lipid, and cholesterol metabolism by modulating the expression of genes involved in these pathways . Cilofexor’s activation of FXR leads to the downregulation of CYP7A1, reducing bile acid synthesis . Additionally, Cilofexor influences lipid metabolism by regulating the expression of genes involved in fatty acid oxidation and lipogenesis .

Transport and Distribution

Cilofexor is transported and distributed within cells and tissues through interactions with various transporters and binding proteins . It has been shown to interact with organic anion transporting polypeptides (OATPs) and P-glycoprotein (P-gp), which play a role in its cellular uptake and distribution . Cilofexor’s distribution within tissues is influenced by its binding to FXR and its subsequent activation of target genes .

Subcellular Localization

The subcellular localization of Cilofexor has been studied using fluorescent imaging in hepatoma cells . Cilofexor demonstrates similar subcellular localization to other FXR agonists, with rapid washout from the membrane, consistent with a lower membrane residence time . This localization pattern contributes to its reduced hepatic transcriptional effects and its bias for FXR transcriptional activity in the intestine compared to the liver .

准备方法

合成路线和反应条件: 西罗菲考的合成涉及多个步骤,从核心结构的制备开始,然后引入各种官能团。关键步骤包括:

- 氮杂环丁烷环的形成。

- 吡啶羧酸部分的引入。

- 偶联反应以连接环丙基和二氯苯基。

工业生产方法: 西罗菲考的工业生产通常涉及优化反应条件,以确保高产率和纯度。这包括控制温度、压力和使用催化剂来促进反应。 最终产物通过结晶和色谱等技术进行纯化 .

化学反应分析

反应类型: 西罗菲考经历了各种化学反应,包括:

氧化: 该反应可以修饰化合物中存在的羟基。

还原: 该反应可以影响氮杂环丁烷环和其他官能团。

取代: 该反应可以在芳环上引入或取代官能团。

常见试剂和条件:

氧化: 如高锰酸钾或三氧化铬等试剂。

还原: 如氢化铝锂或硼氢化钠等试剂。

取代: 如卤素或亲核试剂在酸性或碱性条件下的试剂。

主要产物: 从这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能产生酮或羧酸,而取代反应可以引入新的官能团 .

4. 科研应用

西罗菲考具有广泛的科研应用,包括:

化学: 用作模型化合物来研究法尼醇X受体激动剂的行为。

生物学: 研究其对细胞通路和基因表达的影响。

医学: 正在进行临床试验,用于治疗非酒精性脂肪性肝病和原发性硬化性胆管炎等肝病。

相似化合物的比较

Px-102: Another farnesoid X receptor agonist with similar pharmacodynamic effects but higher side effects.

Firsocostat: An acetyl-CoA carboxylase inhibitor used in combination with Cilofexor for enhanced therapeutic effects.

Semaglutide: A glucagon-like peptide-1 receptor agonist used in combination with Cilofexor for treating non-alcoholic steatohepatitis

Uniqueness of Cilofexor: Cilofexor stands out due to its intestinal bias, which reduces hepatic side effects while maintaining efficacy. This unique property makes it a promising candidate for treating liver diseases with a manageable safety profile .

属性

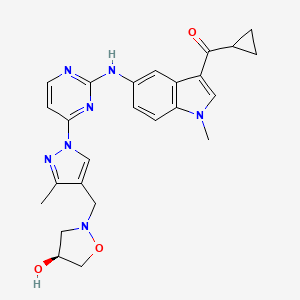

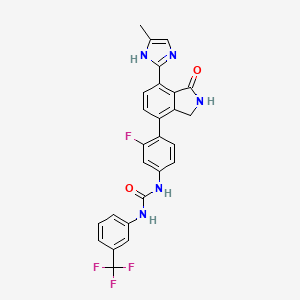

IUPAC Name |

2-[3-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]-3-hydroxyazetidin-1-yl]pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22Cl3N3O5/c29-20-2-1-3-21(30)24(20)25-18(26(39-33-25)15-4-5-15)12-38-17-6-7-19(22(31)11-17)28(37)13-34(14-28)23-10-16(27(35)36)8-9-32-23/h1-3,6-11,15,37H,4-5,12-14H2,(H,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSKGLFYQAYZCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)C5(CN(C5)C6=NC=CC(=C6)C(=O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22Cl3N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1418274-28-8 | |

| Record name | Cilofexor [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1418274288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cilofexor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15168 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CILOFEXOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YUN2306954 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-[3-(Aminosulfonyl)phenyl]-1H-indazole-5-yl]-2-(dimethylamino)-2-(2-ethylphenyl)acetamide](/img/structure/B606611.png)

![N-[(R)-Cyclopropyl(2-pyridinyl)methyl]-3-[4-[(1alpha,5alpha)-3beta-hydroxy-8-azabicyclo[3.2.1]octane-8-yl]phenyl]-1H-indazole-5-carboxamide](/img/structure/B606613.png)

![N-cyclopropyl-2-methyl-4-[4-(oxan-4-ylmethylamino)-2-phenoxypyrazolo[1,5-a][1,3,5]triazin-8-yl]benzamide](/img/structure/B606614.png)

![2-hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide;dihydrochloride](/img/structure/B606626.png)

![3-[(1R)-1-[[(2S)-3-(cyclohexylmethyl-hydroxyphosphoryl)-2-hydroxypropyl]amino]ethyl]benzoic acid](/img/structure/B606630.png)